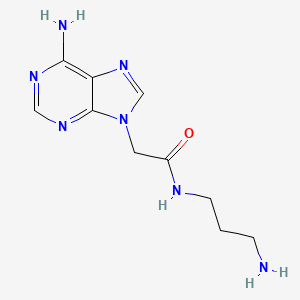

![molecular formula C46H42 B12616097 6-[10-(Anthracen-9-YL)decyl]pentacene CAS No. 920514-12-1](/img/structure/B12616097.png)

6-[10-(Anthracen-9-YL)decyl]pentacene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-[10-(Anthracen-9-YL)decyl]pentacene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes an anthracene moiety attached to a pentacene backbone via a decyl linker. The presence of both anthracene and pentacene units in the molecule imparts distinct photophysical and electronic properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-[10-(Anthracen-9-YL)decyl]pentacene umfasst in der Regel mehrere Schritte, darunter die Bildung der Anthracen- und Pentaceneinheiten, gefolgt von deren Kupplung über einen Decyl-Linker. Ein gängiges Verfahren ist die Suzuki-Kupplungsreaktion, bei der ein Boronsäurederivat von Anthracen mit einem halogenierten Pentacenderivat in Gegenwart eines Palladiumkatalysators umgesetzt wird. Die Reaktion wird in der Regel unter einer inerten Atmosphäre, wie z. B. Stickstoff oder Argon, durchgeführt und erfordert eine Base wie Kaliumcarbonat, um die Kupplung zu ermöglichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann die Hochskalierung der Labor-Synthesemethoden umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu erhöhen, sowie die Implementierung von kontinuierlichen Durchflussverfahren, um die Effizienz zu steigern. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungsverfahren, wie z. B. Säulenchromatographie und Umkristallisation, sind in industriellen Umgebungen üblich, um die hohe Qualität des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

6-[10-(Anthracen-9-YL)decyl]pentacene unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinonen oder anderen sauerstoffhaltigen Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Hydrierung der aromatischen Ringe führt.

Substitution: Elektrophile Substitutionsreaktionen, wie z. B. Nitrierung oder Halogenierung, können an den aromatischen Ringen der Anthracen- und Pentaceneinheiten auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Nitriergemisch (konzentrierte Salpetersäure und Schwefelsäure) zur Nitrierung; Halogengas (Chlor oder Brom) zur Halogenierung.

Hauptprodukte

Oxidation: Chinone und andere sauerstoffhaltige Derivate.

Reduktion: Hydrierte Anthracen- und Pentacenderivate.

Substitution: Nitro- oder halogenierte Anthracen- und Pentacenderivate.

Wissenschaftliche Forschungsanwendungen

6-[10-(Anthracen-9-YL)decyl]pentacene hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und Materialien verwendet.

Biologie: Wird auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen, wie z. B. DNA und Proteinen, untersucht.

Medizin: Wird auf seinen möglichen Einsatz in der photodynamischen Therapie und als Fluoreszenzsonde für bildgebende Verfahren untersucht.

Industrie: Wird bei der Entwicklung organischer elektronischer Geräte, wie z. B. organischer Leuchtdioden (OLEDs) und organischer Photovoltaik (OPVs), eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von this compound basiert hauptsächlich auf seinen photophysikalischen Eigenschaften. Die Verbindung kann Licht absorbieren und elektronische Übergänge durchlaufen, was zur Erzeugung angeregter Zustände führt. Diese angeregten Zustände können an verschiedenen photochemischen Reaktionen, wie z. B. Energietransfer- und Elektronentransferprozessen, beteiligt sein. Die beteiligten molekularen Ziele und Pfade umfassen Wechselwirkungen mit anderen organischen Molekülen und Materialien sowie mögliche Wechselwirkungen mit biologischen Makromolekülen .

Wirkmechanismus

The mechanism of action of 6-[10-(Anthracen-9-YL)decyl]pentacene is primarily based on its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved include interactions with other organic molecules and materials, as well as potential interactions with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Anthracen: Ein einfacherer PAK mit drei kondensierten Benzolringen, bekannt für seine blaue Fluoreszenz.

Pentacen: Ein PAK mit fünf linear kondensierten Benzolringen, das in der organischen Elektronik weit verbreitet ist.

9,10-Diphenylanthracen: Ein Derivat von Anthracen mit Phenylgruppen an den Positionen 9 und 10, das als Szintillator verwendet wird.

Einzigartigkeit

6-[10-(Anthracen-9-YL)decyl]pentacene ist einzigartig durch die Kombination von Anthracen- und Pentaceneinheiten in einem einzigen Molekül, das durch eine Decylkette verbunden ist. Diese Struktur verleiht ihm unterschiedliche photophysikalische und elektronische Eigenschaften, was es zu einer wertvollen Verbindung für die Forschung in der organischen Elektronik und Photochemie macht .

Eigenschaften

CAS-Nummer |

920514-12-1 |

|---|---|

Molekularformel |

C46H42 |

Molekulargewicht |

594.8 g/mol |

IUPAC-Name |

6-(10-anthracen-9-yldecyl)pentacene |

InChI |

InChI=1S/C46H42/c1(3-5-7-25-43-41-23-15-13-21-37(41)29-38-22-14-16-24-42(38)43)2-4-6-8-26-44-45-31-35-19-11-9-17-33(35)27-39(45)30-40-28-34-18-10-12-20-36(34)32-46(40)44/h9-24,27-32H,1-8,25-26H2 |

InChI-Schlüssel |

SFGHQDXBRRGYLV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C4C=C5C=CC=CC5=CC4=C3CCCCCCCCCCC6=C7C=CC=CC7=CC8=CC=CC=C86 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)

![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)

![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)

![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)